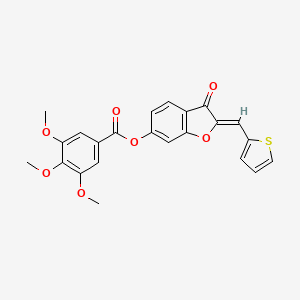

![molecular formula C13H14N2O3 B2886104 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 1096925-63-1](/img/structure/B2886104.png)

3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The molecular structure of “3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is complex. It contains a methoxy group (OCH3), an imidazole ring, and a benzaldehyde group. The molecular formula is C29H30N2O6 .科学的研究の応用

Modulation of Store-Operated Calcium Entry (SOCE)

3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde: is a derivative of imidazole, which has been utilized as a probing tool for SOCE assays . SOCE is a critical pathway for calcium influx into cells, which is essential for various cellular functions such as proliferation, differentiation, apoptosis, and gene expression . The compound’s ability to modulate calcium entry makes it valuable for studying cellular signaling and pharmacological interventions.

Anticancer Research

Imidazole derivatives, including the compound , have shown potential in anticancer research. For instance, SKF-96365, a related compound, has been reported to prevent tumor metastasis in a mouse model of breast cancer . This suggests that 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde could be explored for its therapeutic potential in cancer treatment.

Antimicrobial Activity

Imidazole-containing compounds are known for their broad range of biological activities, including antimicrobial properties . The structural similarity of 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde to these compounds suggests it could be investigated for antibacterial, antifungal, and antiviral applications.

Synthesis of Heterocyclic Compounds

The compound serves as a synthon in the synthesis of various heterocyclic compounds . These compounds are significant in the development of new drugs, given their chemotherapeutic values and roles in treating infectious diseases.

Antifungal Research

Research on imidazole derivatives has also extended to antifungal applications. The electronic properties of the benzene ring in related compounds have been associated with antifungal activity . This indicates that 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde could be a candidate for developing new antifungal agents.

Chemical Synthesis and Drug Development

The compound’s role in chemical synthesis is not limited to SOCE probes. It can also be used to develop a variety of drugs, leveraging its imidazole core, which is a fundamental structure in many pharmaceuticals .

作用機序

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

特性

IUPAC Name |

3-methoxy-4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-15-6-5-14-13(15)9-18-11-4-3-10(8-16)7-12(11)17-2/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKVVFHFCIPNDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid](/img/structure/B2886022.png)

![3-(4-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886023.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886027.png)

![N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2886028.png)

![2-[3-[[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2886032.png)

![2-difluoromethanesulfonyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2886033.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2886036.png)

![2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2886039.png)

![1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2886042.png)

![N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)-5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2886043.png)